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AR-C133913XX-d7

Cat. No.: B1153949
M. Wt: 377.47
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing AR-C133913XX-d7 as a Research Compound and Metabolite of Ticagrelor (B1683153)

AR-C133913XX, also known as Ticagrelor metabolite M5, is a product of the biotransformation of Ticagrelor in the body. medkoo.compsu.edu Ticagrelor is a reversibly binding oral P2Y12 receptor antagonist used to prevent thrombotic events. nih.govdrugbank.com Its metabolism is complex, leading to the formation of several metabolites. researchgate.net Two major metabolic pathways for Ticagrelor have been identified: one leads to the formation of an active metabolite, AR-C124910XX, through O-deethylation, while a second pathway involves N-dealkylation to form AR-C133913XX. nih.govdrugbank.com

While the metabolite AR-C124910XX is known to be active and equipotent to the parent drug, AR-C133913XX is another significant, albeit non-active, metabolite. psu.edunih.gov Studies using radiolabeled Ticagrelor have shown that AR-C133913XX and its glucuronide conjugate are major components found in urine, indicating this pathway is a key route for clearance. psu.edunih.govdrugbank.com

This compound is the deuterated analogue of this metabolite. medchemexpress.com The "-d7" signifies that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable (non-radioactive) heavy isotope of hydrogen. targetmol.com This isotopic labeling makes this compound an indispensable tool, primarily as an internal standard for quantitative bioanalytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS). aptochem.comresearchgate.net These methods are used to accurately measure the concentration of the non-labeled metabolite, AR-C133913XX, in biological samples like plasma and urine. researchgate.net

Significance of Deuterated Analogues in Mechanistic and Pharmacological Investigations

The use of deuterated analogues like this compound is a cornerstone of modern analytical chemistry and pharmacology, offering several distinct advantages. clearsynth.com

Enhancing Analytical Accuracy: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. aptochem.comscioninstruments.com Because a deuterated standard is nearly identical chemically to the analyte being measured (the non-deuterated metabolite), it behaves similarly during sample extraction, chromatography, and ionization. aptochem.comlcms.cz This co-elution allows it to effectively compensate for variations in sample preparation and instrumental drift, thereby correcting for matrix effects and improving the precision and accuracy of the measurement. clearsynth.comscioninstruments.comtexilajournal.com The known mass difference allows the mass spectrometer to distinguish between the standard and the analyte with high specificity. aptochem.com

Investigating Metabolic Pathways: The replacement of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect), which can slow down the rate of metabolic reactions that involve breaking this bond. researchgate.netcdnsciencepub.com This effect can be strategically used by researchers to study metabolic pathways. By observing how deuteration at specific points in a molecule alters its metabolism, scientists can deduce the sites and mechanisms of biotransformation. cdnsciencepub.com While the primary role of this compound is as an analytical standard, the principles of deuteration are also applied to create new therapeutic agents with improved pharmacokinetic profiles. nih.govresearchgate.net

Overview of Research Trajectories for Novel Pharmacological Entities and Their Metabolites

The development of a new drug is a meticulous process that extends beyond the parent compound to include a thorough investigation of its metabolites. openaccessjournals.com This research trajectory is critical for understanding the full safety and efficacy profile of a therapeutic agent.

The typical pathway involves several key stages:

Metabolite Identification: Early in development, in vivo and in vitro studies are conducted to identify the major routes of metabolism. allucent.comnih.gov This often involves administering a radiolabeled version of the drug to track its path and identify the resulting biotransformation products in blood, urine, and feces. psu.eduallucent.com For Ticagrelor, these studies identified both AR-C124910XX and AR-C133913XX as major metabolites. psu.edunih.gov

Characterization and Synthesis: Once identified, significant metabolites are structurally characterized. If a metabolite is found in substantial concentrations, its pharmacological activity is assessed. nih.gov This requires the chemical synthesis of the metabolite to obtain a pure reference standard.

Development of Quantitative Assays: To support clinical trials and pharmacokinetic studies, robust analytical methods are required to measure the concentrations of the parent drug and its key metabolites in biological fluids. researchgate.net This is the stage where isotopically labeled internal standards like this compound become essential for ensuring the reliability and accuracy of the data. clearsynth.comtexilajournal.com

Pharmacokinetic and Safety Assessment: Researchers evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the drug and its metabolites. allucent.com Regulatory agencies require data on any metabolite that constitutes more than 10% of the total drug-related exposure to ensure it has been adequately assessed for potential toxicity. allucent.com

This comprehensive approach ensures that the full lifecycle of a drug within the body is understood, a process enabled by specialized research tools like this compound. mdpi.com

Properties

Molecular Formula

C₁₄H₁₅D₇N₆O₄S

Molecular Weight

377.47

Synonyms

(1S,​2S,​3R,​5S)​-3-​[7-​Amino-​5-​(propylthio)​-​3H-​1,​2,​3-​triazolo[4,​5-​d]​pyrimidin-​3-​yl]​-​5-​(2-​hydroxyethoxy)​-​1,​2-cyclopentanediol-d7

Origin of Product

United States

Metabolic Formation and Identity of Ar C133913xx

Enzymatic Pathways Governing the Biotransformation of Ticagrelor (B1683153) to AR-C133913XX

The biotransformation of ticagrelor into its metabolites, including AR-C133913XX, is a complex process governed by specific enzymatic pathways. This conversion is a key aspect of the drug's metabolism and disposition in the body.

Molecular Mechanisms of Metabolic Conversion

The formation of AR-C133913XX from ticagrelor occurs via an oxidative metabolic pathway. psu.edunih.gov This specific reaction involves the N-dealkylation of the ticagrelor molecule, which results in the loss of the difluorophenylcyclopropyl group to form AR-C133913XX. psu.edunih.govtga.gov.aunih.gov This process is one of the two major metabolic pathways for ticagrelor, the other being the formation of the active metabolite AR-C124910XX through the loss of the hydroxyethyl (B10761427) side chain. psu.edunih.gov AR-C133913XX is considered an inactive metabolite. researchgate.netoup.com

Comparative Metabolic Profile of AR-C133913XX across Preclinical Species

Studies investigating the metabolism of ticagrelor have been conducted in various preclinical species, including mice, rats, and marmosets, to compare their metabolic profiles with that of humans. nih.gov These studies have shown that the major metabolic pathways of ticagrelor are qualitatively similar across these species and in humans. nih.govservice.gov.uk

SpeciesMajor Metabolites IdentifiedPrimary Excretion Route of AR-C133913XX
HumanTicagrelor, AR-C124910XX, AR-C133913XXUrine and Feces researchgate.netdrugbank.com
MouseTicagrelor, AR-C124910XX, AR-C133913XXUrine and Feces nih.gov
RatTicagrelor, AR-C124910XX, AR-C133913XXUrine and Feces nih.gov
MarmosetTicagrelor, AR-C124910XX, AR-C133913XXUrine and Feces nih.gov

Influence of Genetic Polymorphisms on AR-C133913XX Formation in Research Models

The influence of genetic polymorphisms on the pharmacokinetics of ticagrelor and the formation of its metabolites has been a subject of research. Given that CYP3A4 is the primary enzyme responsible for the formation of AR-C133913XX, genetic variations in the CYP3A4 gene can impact its metabolism.

A genome-wide association study (GWAS) identified that single nucleotide polymorphisms (SNPs) in the CYP3A4 region were associated with plasma levels of ticagrelor. oup.comnih.gov Specifically, the SNPs rs62471956 and rs56324128 showed an association. oup.comnih.gov While these genetic variations had a modest impact on the plasma concentrations of ticagrelor, this did not translate into a detectable effect on clinical efficacy or safety in the context of ticagrelor treatment. oup.comnih.gov

Molecular and Cellular Pharmacodynamics of Ar C133913xx

Elucidation of Primary and Secondary Biological Targets of AR-C133913XX

The biological activity of Ticagrelor (B1683153) and its metabolites is primarily defined by their interaction with the P2Y12 receptor, a key player in platelet activation and aggregation. While Ticagrelor and AR-C124910XX are potent antagonists of this receptor, AR-C133913XX demonstrates a lack of significant activity.

Ticagrelor and its active metabolite, AR-C124910XX, exhibit high affinity for the P2Y12 receptor, binding reversibly to a site distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site. nih.govnih.gov This interaction prevents the conformational change in the receptor that is necessary for signal transduction and subsequent platelet activation. nih.gov In contrast, AR-C133913XX is considered an inactive metabolite, indicating a negligible binding affinity for the P2Y12 receptor. nih.govfda.gov Consequently, it does not contribute to the antiplatelet effect of Ticagrelor.

CompoundPrimary TargetBinding Characteristics
Ticagrelor P2Y12 ReceptorReversible, non-competitive antagonist
AR-C124910XX P2Y12 ReceptorReversible, non-competitive antagonist, equipotent to Ticagrelor
AR-C133913XX None identifiedInactive metabolite with negligible P2Y12 receptor affinity

There is no available evidence to suggest that AR-C133913XX functions as an inhibitor or activator of any specific enzymes in a pharmacologically significant manner. The primary enzymatic interactions associated with Ticagrelor's metabolites relate to their formation, which is mediated by cytochrome P450 enzymes, primarily CYP3A4. nih.gov

Intracellular Signaling Cascades Modulated by AR-C133913XX

The modulation of intracellular signaling cascades by Ticagrelor is a direct consequence of its P2Y12 receptor antagonism. By blocking the P2Y12 receptor, Ticagrelor and its active metabolite, AR-C124910XX, inhibit the downstream signaling events that lead to platelet activation.

Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to a cascade of events promoting platelet aggregation. Ticagrelor and AR-C124910XX, by blocking the P2Y12 receptor, prevent this decrease in cAMP, thereby maintaining an inhibited platelet state. nih.gov Given that AR-C133913XX is an inactive metabolite with no significant affinity for the P2Y12 receptor, it does not modulate this intracellular signaling cascade. nih.gov

CompoundEffect on Adenylyl CyclaseImpact on Intracellular cAMPCellular Response in Platelets
Ticagrelor Prevents inhibitionMaintains or increases levelsInhibition of aggregation
AR-C124910XX Prevents inhibitionMaintains or increases levelsInhibition of aggregation
AR-C133913XX No effectNo changeNo effect on aggregation

The P2Y12 signaling pathway is known to interact with other pathways involved in platelet activation. However, as AR-C133913XX does not engage the P2Y12 receptor, it is not expected to participate in or influence any cross-talk between this and other signaling pathways.

Pharmacological Characterization of AR-C133913XX in Isolated Cellular Systems

In vitro studies using isolated cellular systems, such as human platelets, have been crucial in defining the pharmacological profiles of Ticagrelor and its metabolites. These studies have confirmed the potent antiplatelet activity of Ticagrelor and AR-C124910XX. nih.gov Conversely, such studies would be expected to show a lack of effect for AR-C133913XX on platelet aggregation when applied to isolated platelets. This is consistent with its designation as an inactive metabolite. nih.gov

Limited Publicly Available Data on the

Detailed research focusing specifically on the molecular and cellular pharmacodynamics of AR-C133913XX, a metabolite of the antiplatelet drug ticagrelor, is limited in publicly accessible scientific literature. While AR-C133913XX is identified as a major metabolite of ticagrelor, the vast majority of pharmacodynamic studies concentrate on the parent drug and its primary active metabolite, AR-C124910XX. nih.gov

AR-C133913XX is formed through the metabolism of ticagrelor, a process primarily mediated by the cytochrome P450 enzyme CYP3A4, with a smaller contribution from CYP3A5. nih.gov However, its own biological activity appears to be low, particularly in humans and rats. fda.gov This has led to a greater scientific focus on ticagrelor and AR-C124910XX, which is considered to be equipotent to the parent compound in its antiplatelet effects. nih.gov

Further research dedicated solely to the pharmacodynamic profile of AR-C133913XX would be necessary to provide the specific details requested.

Impact of Deuteration on Ar C133913xx D7 in Research Settings

Deuterium (B1214612) Isotope Effects on the Metabolic Stability of AR-C133913XX-d7 in Research Models

The primary rationale for deuterating drug candidates is often to enhance their metabolic stability. dntb.gov.uanih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. nih.gov This phenomenon, known as the kinetic isotope effect, can lead to a reduced rate of metabolism, thereby altering the compound's pharmacokinetic profile.

In the case of this compound, deuteration at specific metabolically labile sites is hypothesized to decrease its rate of metabolic turnover. The parent compound, AR-C133913XX, is a metabolite of the antiplatelet drug Ticagrelor (B1683153) and is known to be metabolized by CYP3A4 and CYP3A5. nih.gov By strategically placing deuterium atoms at positions susceptible to oxidative metabolism, the metabolic clearance of this compound can be attenuated.

Research models utilizing human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, are instrumental in quantifying these effects. In such in vitro systems, the rate of disappearance of the parent compound is measured over time. It is anticipated that this compound would exhibit a longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart.

Table 1: Hypothetical Metabolic Turnover of AR-C133913XX and this compound in Human Liver Microsomes

Compound Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
AR-C133913XX 25 27.7

This table presents hypothetical data for illustrative purposes.

Application of this compound as a Mechanistic Probe

Beyond its potential for improved metabolic stability, the unique mass of deuterium makes this compound a valuable tool for various mechanistic studies in pharmacological research.

Deuterated compounds are widely used as tracers to investigate the metabolic fate of drugs. simsonpharma.com By administering a mixture of the deuterated and non-deuterated compound, researchers can use mass spectrometry to track the formation of metabolites from each species. This approach allows for the unambiguous identification of metabolic pathways and can help to differentiate between metabolites formed from the parent drug and those from other sources. The distinct mass signature of this compound and its metabolites enables precise tracking in complex biological systems.

In the realm of bioanalysis, deuterated compounds serve as ideal internal standards for quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov An internal standard is a compound of known concentration added to a sample to correct for variability during sample processing and analysis.

This compound is an ideal internal standard for the quantification of AR-C133913XX because it co-elutes chromatographically with the analyte but is distinguishable by its higher mass. This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, leading to more accurate and precise quantification.

Table 2: Hypothetical Use of this compound as an Internal Standard in LC-MS/MS Analysis of AR-C133913XX

Analyte Mass Transition (m/z) Internal Standard Mass Transition (m/z)

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationships Sar of Ar C133913xx and Analogues

Identification of Key Pharmacophores within the AR-C133913XX Scaffold

The chemical scaffold of Ticagrelor (B1683153) and its metabolites, including AR-C133913XX, is a triazolopyrimidine core. This core structure is a key pharmacophore that mimics the adenine base of endogenous adenosine (B11128) diphosphate (B83284) (ADP), the natural ligand for the P2Y12 receptor. The cyclopentyl ring attached to the triazole moiety of the core serves as a sugar mimic, analogous to the ribose in ADP.

Key pharmacophoric features essential for the binding of Ticagrelor and its analogues to the P2Y12 receptor include:

The Triazolopyrimidine Core: This nitrogen-rich heterocyclic system is crucial for establishing interactions within the binding pocket of the P2Y12 receptor.

The Cyclopentyl Ring: This feature acts as a scaffold to correctly orient the other functional groups for optimal receptor binding. The hydroxyl groups on this ring can form important hydrogen bonds with receptor residues.

The Anilino Moiety: The (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group at the C7-position of the triazolopyrimidine core is a critical determinant of high-affinity binding. The difluorophenyl group engages in hydrophobic interactions, while the cyclopropylamine linker provides a specific spatial arrangement.

AR-C133913XX is formed through the N-dealkylation of Ticagrelor, which involves the removal of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group. This modification significantly alters a key pharmacophore, leading to a substantial reduction in its biological activity compared to the parent compound.

Systematic Structural Modifications and Their Impact on Target Interaction and Biological Activity

Systematic structural modifications of the Ticagrelor scaffold have been extensively studied to understand the SAR and to optimize the pharmacological profile. These modifications have shed light on the relative importance of different structural components for P2Y12 receptor antagonism.

The binding affinity of Ticagrelor and its analogues to the P2Y12 receptor is highly sensitive to substitutions at various positions of the scaffold.

Modifications of the C7-Anilino Moiety: The removal of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group, as is the case in the formation of AR-C133913XX, results in a dramatic loss of binding affinity and biological activity. nih.gov This highlights the critical role of this substituent in anchoring the molecule within the P2Y12 binding pocket.

Modifications of the C5-Thioether Side Chain: Variations in the length and nature of the alkyl chain at this position can modulate binding affinity. The propylthio group in Ticagrelor is found to be optimal for potent P2Y12 inhibition.

Modifications of the Cyclopentyl Ring: The stereochemistry and the substituents on the cyclopentyl ring are crucial. The diol and the hydroxyethoxy side chain contribute to the solubility and binding of the molecule. The active metabolite, AR-C124910XX, is formed by the O-deethylation of the hydroxyethoxy side chain of Ticagrelor and retains equipotent activity to the parent drug. nih.gov

The following table summarizes the relative binding affinities of Ticagrelor and its major metabolites.

CompoundModification from TicagrelorRelative P2Y12 Binding Affinity
Ticagrelor -High
AR-C124910XX O-deethylation of the hydroxyethoxy side chainHigh (equipotent to Ticagrelor)
AR-C133913XX N-dealkylation (removal of the difluorophenylcyclopropyl group)Much weaker

Ticagrelor and its active metabolite, AR-C124910XX, are allosteric antagonists of the P2Y12 receptor. They bind to a site on the receptor that is distinct from the ADP binding site. This binding induces a conformational change in the receptor that locks it in an inactive state, thereby preventing G-protein coupling and downstream signaling, even when ADP is bound.

The significant structural change in AR-C133913XX, specifically the absence of the bulky and crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group, is presumed to prevent it from effectively inducing or stabilizing the inactive conformation of the P2Y12 receptor. This lack of ability to impose the necessary conformational lock on the receptor is consistent with its observed low biological activity.

Computational Modeling and Molecular Dynamics Simulations for AR-C133913XX-Target Interactions

Computational approaches have been instrumental in elucidating the binding modes of Ticagrelor and its analogues to the P2Y12 receptor. These studies provide a molecular-level understanding of the SAR observations.

Molecular docking studies have successfully predicted the binding pose of Ticagrelor within the transmembrane domain of the P2Y12 receptor. These models show that the triazolopyrimidine core is positioned in a central pocket, with the various substituents extending into adjacent sub-pockets.

Docking simulations of AR-C133913XX into the P2Y12 receptor have demonstrated a significantly lower binding score compared to Ticagrelor and AR-C124910XX. nih.gov This is attributed to the loss of key hydrophobic and van der Waals interactions that are normally provided by the (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group. The scoring functions used in these docking studies, such as those implemented in programs like AutoDock and Glide, penalize the loss of these favorable interactions, consistent with the experimentally observed weaker binding.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. While specific FEP studies on AR-C133913XX are not extensively reported in the literature, the principles of this method can be applied to understand the energetic consequences of the structural change from Ticagrelor to AR-C133913XX.

An FEP calculation would involve a thermodynamic cycle that connects the binding of Ticagrelor to the binding of AR-C133913XX. The transformation of Ticagrelor into AR-C133913XX is simulated both in the solvated state and in the receptor-bound state. The difference in the free energy of these two transformations provides the relative binding free energy. Given the significant structural difference (the removal of a large substituent), such a calculation would be expected to yield a large, positive relative binding free energy, indicating that the binding of AR-C133913XX is much less favorable than that of Ticagrelor. This would be in agreement with the experimental data showing its low activity.

Preclinical in Vivo Mechanistic Studies of Ar C133913xx in Disease Models

Investigation of AR-C133913XX-d7 Biological Activity in Relevant Animal Models of Disease (e.g., Thrombosis)

No preclinical in vivo studies investigating the biological activity of this compound in animal models of thrombosis or other diseases have been identified in the scientific literature.

Assessment of Target Engagement in Preclinical In Vivo Systems

There is no available data from preclinical in vivo systems to assess the target engagement of this compound.

Pharmacodynamic Biomarker Modulation by this compound

Data on the modulation of pharmacodynamic biomarkers by this compound in preclinical models is not available.

Evaluation of Synergistic or Antagonistic Interactions of this compound with Other Pharmacological Agents in Research Settings

No studies evaluating the synergistic or antagonistic interactions of this compound with other pharmacological agents in a research setting have been found.

Future Research Directions and Unanswered Questions Regarding Ar C133913xx D7

Exploring Novel Biological Roles and Targets of AR-C133913XX

AR-C133913XX is known as a metabolite of Ticagrelor (B1683153), a P2Y12 receptor antagonist. theclinivex.comnih.gov While the primary pharmacological activity of Ticagrelor and its major active metabolite, AR-C124910XX, is well-characterized, the biological role of AR-C133913XX remains less understood. nih.gov Future research should aim to elucidate whether AR-C133913XX possesses any intrinsic biological activity, independent of its precursor.

Key research questions in this area include:

Does AR-C133913XX interact with other receptors or enzymes, potentially leading to off-target effects of Ticagrelor?

Could AR-C133913XX modulate signaling pathways that are distinct from the P2Y12-mediated antiplatelet effects of Ticagrelor?

What are the comparative potencies and efficacies of AR-C133913XX at any identified targets compared to Ticagrelor and AR-C124910XX?

Advanced Mechanistic Studies Utilizing AR-C133913XX-d7 as a Tool Compound

The deuteration of AR-C133913XX to create this compound provides a powerful tool for advanced mechanistic studies. The deuterium (B1214612) kinetic isotope effect (KIE) can significantly alter the rate of metabolic reactions involving the cleavage of carbon-hydrogen bonds. scienceopen.comnih.gov This property can be exploited to investigate the metabolic pathways of AR-C133913XX and its parent compound.

Future research could leverage this compound to:

Determine the precise sites and rates of metabolism: By comparing the metabolic fate of AR-C133913XX and this compound, researchers can identify the specific metabolic hotspots on the molecule and quantify the contribution of different enzymatic pathways to its clearance.

Identify responsible metabolic enzymes: The KIE can provide clues about the enzymes involved in the metabolism of AR-C133913XX. For instance, a significant KIE would suggest the involvement of cytochrome P450 enzymes in a rate-determining step. scienceopen.com

Modulate metabolite exposure: The slower metabolism of the deuterated compound can lead to its increased systemic exposure. This allows for a more detailed investigation of its potential biological effects, which might be transient or difficult to detect with the non-deuterated form.

These studies would provide a more granular understanding of the pharmacokinetic profile of Ticagrelor's metabolites and could inform the design of future drugs with improved metabolic stability.

Integration of Systems Biology Approaches to Understand AR-C133913XX in Complex Biological Networks

Systems biology offers a holistic approach to understanding the effects of a compound on complex biological systems by integrating data from various "omics" platforms. plos.orgdrugtargetreview.com Utilizing AR-C133913XX and its deuterated analog in a systems biology framework could reveal network-level perturbations that are not apparent from single-target studies.

Potential research avenues include:

Transcriptomic and Proteomic Profiling: Comparing the gene and protein expression profiles of cells or tissues treated with AR-C133913XX versus a control could identify pathways and biological processes affected by the metabolite.

Metabolomic Analysis: Investigating the changes in the metabolome following exposure to AR-C133913XX can provide insights into its impact on cellular metabolism and identify potential biomarkers of its activity. nih.gov

Integrative Network Modeling: By combining data from different omics studies, computational models can be constructed to simulate the effects of AR-C133913XX on cellular networks, predicting potential downstream consequences and identifying key nodes of interaction. seattlechildrens.org

Such an approach would move beyond a linear, drug-target perspective and provide a more comprehensive understanding of the biological consequences of this Ticagrelor metabolite within a complex physiological context.

Elucidating the Full Spectrum of Deuterium Isotope Effects in Biological Systems Beyond Metabolism

The impact of deuterium substitution is most commonly studied in the context of metabolic kinetic isotope effects. However, deuterium can also influence other physicochemical properties of a molecule, such as its conformation, lipophilicity, and hydrogen bonding capabilities, which can, in turn, affect its biological activity in subtle ways. scienceopen.comrsc.org

Future research should explore these non-metabolic deuterium isotope effects in the context of this compound. Key questions to address are:

Does the presence of deuterium in this compound alter its binding affinity or kinetics for any potential biological targets?

Can deuterium substitution influence the protein binding or tissue distribution of the metabolite?

Are there any observable differences in the cellular uptake or efflux of AR-C133913XX versus this compound?

Investigating these questions will contribute to a more fundamental understanding of deuterium isotope effects in biological systems, moving beyond their well-established role in altering drug metabolism and exploring their potential to modulate other aspects of pharmacology.

Q & A

Q. What experimental frameworks (e.g., PICO, FINER) are most suitable for designing studies on AR-C133913XX-d7 to ensure rigor and relevance?

To ensure methodological rigor, researchers should adopt frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies (e.g., comparing this compound’s efficacy against existing analogs) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical feasibility and novelty . For mechanistic studies, clearly define dependent variables (e.g., binding affinity) and independent variables (e.g., concentration gradients) to isolate causal relationships .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

Use compartmental modeling to analyze absorption, distribution, metabolism, and excretion (ADME) profiles. Standardize in vivo models (e.g., rodent vs. non-rodent species) to account for interspecies variability. Validate results using LC-MS/MS for quantitative analysis and cross-reference with existing data on structural analogs to identify outliers .

Q. What are the critical steps for validating this compound’s target specificity in biochemical assays?

Employ orthogonal validation methods:

Surface Plasmon Resonance (SPR) to measure real-time binding kinetics.

CRISPR-Cas9 knockouts of the target protein to confirm loss of activity.

Off-target screening using proteome-wide affinity pulldowns coupled with mass spectrometry .

Advanced Methodological Considerations

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies of this compound?

Contradictions often arise from differences in bioavailability or metabolic pathways. Mitigate this by:

  • Conducting physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions.
  • Using 3D organoids or microfluidic systems to bridge the gap between cell-based assays and animal models.
  • Applying Bayesian statistical analysis to quantify uncertainty and identify confounding variables .

Q. What strategies optimize dose-response studies for this compound when encountering non-linear kinetics?

  • Use fractional factorial designs to reduce experimental runs while capturing non-linear effects.
  • Apply Hill equation modeling to estimate EC₅₀ and cooperativity coefficients.
  • Validate findings with bootstrap resampling to assess robustness against outliers .

Q. How can multi-omics approaches resolve mechanistic ambiguities in this compound’s mode of action?

Integrate transcriptomic, proteomic, and metabolomic datasets using pathway enrichment analysis (e.g., Gene Ontology, KEGG). Prioritize hypotheses with network pharmacology tools (e.g., STRING, Cytoscape) to map interaction hubs. Cross-validate with knockdown/overexpression studies to confirm causal links .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing high-throughput screening data of this compound derivatives?

  • False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors.
  • Principal Component Analysis (PCA) to identify clusters of active compounds.
  • Machine learning models (e.g., random forests) to predict structure-activity relationships .

Q. How should researchers validate computational predictions of this compound’s binding affinity?

Compare molecular dynamics simulations (e.g., RMSD, free energy calculations) with experimental data from isothermal titration calorimetry (ITC) or SPR . Use ensemble docking to account for protein flexibility and reduce false positives .

Q. What criteria ensure reproducibility in longitudinal studies involving this compound?

  • Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Implement blinded replicate experiments by independent labs.
  • Archive raw data and analysis scripts in repositories like Zenodo or GitHub .

Interdisciplinary Applications

Q. How can toxicogenomic studies improve safety profiling of this compound?

Profile gene expression changes in toxicity-prone organs (e.g., liver, kidneys) using RNA-seq . Overlay results with adverse outcome pathways (AOPs) to predict in vivo risks. Validate with high-content imaging of organotypic cultures .

Q. What computational tools are effective for optimizing this compound’s solubility and stability?

  • COSMO-RS for solubility prediction in different solvents.
  • Accelerated stability testing (e.g., Arrhenius modeling) under varied pH and temperature conditions.
  • Quantum mechanics/molecular mechanics (QM/MM) to simulate degradation pathways .

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